molecular formula C16H14O4 B184875 Phenylhydroquinone diacetate CAS No. 58244-28-3

Phenylhydroquinone diacetate

Cat. No. B184875
CAS RN: 58244-28-3
M. Wt: 270.28 g/mol
InChI Key: DZVDHXPXHBVBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylhydroquinone diacetate is a chemical compound with the molecular formula C16H14O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Phenylhydroquinone diacetate consists of 16 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of its structure is InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3 .


Chemical Reactions Analysis

Phenylhydroquinone diacetate may participate in various chemical reactions. Quinones, a class of compounds to which Phenylhydroquinone diacetate belongs, are known to be involved in selective oxidation of organic molecules .


Physical And Chemical Properties Analysis

Phenylhydroquinone diacetate is a light grey powder . Its melting point ranges from 66-71°C, and it has a boiling point of approximately 373.4°C . The compound has a density of 1.2117 (rough estimate) and a refractive index of 1.5447 (estimate) .

Scientific Research Applications

  • Cell Damage and Sister-Chromatid Exchange : Phenylhydroquinone (PHQ), a metabolite of o-phenylphenol, has been studied for its effects on cell damage in CHO-K1 cells. It was found that PHQ could induce cell damage, including sister-chromatid exchange and cell-cycle delay, due to its autoxidation. The presence of hydrogen peroxide (H2O2) may accelerate this autoxidation, leading to increased production of toxic intermediates (Tayama & Nakagawa, 1994).

  • Synthesis and Properties for Polymer Preparation : Phenylhydroquinone diacetate has been used in the synthesis of monomers for creating high molecular weight aromatic polyesters. These polyesters are potentially useful in applications like liquid crystal polymers (Majnusz & Lenz, 1985).

  • Depigmenting Action on Skin : The depigmenting effects of phenylhydroquinone on the skin have been observed. It was found to cause marked depigmentation and hypopigmentation of the skin, indicating its potential use in skin lightening treatments or as a model for studying depigmentation mechanisms (Tayama & Takahama, 2002).

  • DNA Adduct Formation : Phenylhydroquinone has been studied for its ability to form DNA adducts in HL-60 cells, suggesting a potential role in carcinogenesis due to its peroxidase activation (Horváth et al., 1992).

  • Cytotoxic and Genotoxic Effects : Phenylhydroquinone is also known to cause cytotoxic and genotoxic effects through its enzymatic and nonenzymatic autoxidation. Reactive intermediates like PSQ and PBQ, produced during this process, may be responsible for these effects (Ozawa et al., 2000).

  • Thymocyte Development Inhibition : In a study, o-phenylphenol and its metabolite phenylhydroquinone were found to induce thymic atrophy and inhibit thymocyte development in mice. This effect was mediated through cell cycle arrest and apoptosis in a p53-dependent pathway (Nakata et al., 2013).

Safety and Hazards

Phenylhydroquinone diacetate should be handled with care. It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . In case of contact, immediate medical attention is advised . It should be stored in a well-ventilated place and kept away from heat and sources of ignition .

Future Directions

While there is limited information on the future directions of Phenylhydroquinone diacetate, research into related compounds suggests potential applications in the field of medicine, particularly in the treatment of conditions like prostate cancer .

Mechanism of Action

Target of Action

Phenylhydroquinone diacetate is a chemical compound used in proteomics research It’s known to be involved in the polymerization of aromatic diacids .

Mode of Action

The mode of action of Phenylhydroquinone diacetate involves its participation in the polymerization of aromatic diacids . The model reactions of p-tert-butylbenzoic acid (ptBuBA) with either hydroquinone diacetate (HQD) or p-acetylaminophenol (APAP) follow second-order kinetics in homogeneous conditions . HQD and APAP have approximately equal reactivity .

Biochemical Pathways

Phenylhydroquinone diacetate is involved in the bulk polymerization of aromatic diacids with aromatic diacetates . The polycondensation of terephthalic acid (TA) with HQD, TA with 2-phenylhydroquinone diacetate (PhHQD), and TA with HQD and with 2,6-naphthalenedicarboxylic acid (NDA), follow pseudo-first-order kinetics . These reactions are heterogeneous .

Result of Action

The result of Phenylhydroquinone diacetate’s action is the formation of polymers through the process of bulk polymerization of aromatic diacids with aromatic diacetates . The rate of polymerization and the properties of the resulting polymers can vary depending on the specific conditions and reactants used .

Action Environment

The action of Phenylhydroquinone diacetate can be influenced by various environmental factors. For instance, the rate of polymerization can be affected by the solubility of the 1:1 dimer, which plays a crucial role in determining the polymerization rate . The mechanism changes from acidolysis to a dehydration esterification in the later stage of the AA/BB polymerization .

properties

IUPAC Name

(4-acetyloxy-3-phenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)19-14-8-9-16(20-12(2)18)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVDHXPXHBVBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877971
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylhydroquinone diacetate

CAS RN

58244-28-3
Record name [1,1′-Biphenyl]-2,5-diol, 2,5-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58244-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058244283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-2,5-diol, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58244-28-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylhydroquinone diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenylhydroquinone diacetate
Reactant of Route 3
Reactant of Route 3
Phenylhydroquinone diacetate
Reactant of Route 4
Reactant of Route 4
Phenylhydroquinone diacetate
Reactant of Route 5
Reactant of Route 5
Phenylhydroquinone diacetate
Reactant of Route 6
Reactant of Route 6
Phenylhydroquinone diacetate

Q & A

Q1: How does Phenylhydroquinone diacetate influence the properties of the resulting LCP compared to other monomers like hydroquinone diacetate?

A1: Phenylhydroquinone diacetate, when used as a monomer in LCP synthesis, contributes to a higher glass transition temperature (Tg) compared to hydroquinone diacetate. Research has shown that LCPs incorporating either naphthalene or phenylhydroquinone units exhibit Tg values ranging from 140-170 °C [, ]. This is attributed to the bulky phenyl group in phenylhydroquinone diacetate, which restricts chain mobility and increases the energy required for the transition from a glassy to a rubbery state. This higher Tg is desirable for applications requiring thermal stability at elevated temperatures.

Q2: Can you elaborate on the kinetics of polymerization when Phenylhydroquinone diacetate is used with terephthalic acid compared to hydroquinone diacetate?

A2: Studies using gas chromatography to analyze the kinetics of bulk polymerization revealed that terephthalic acid reacts faster with Phenylhydroquinone diacetate (PhHQD) than with hydroquinone diacetate (HQD) []. This difference in polymerization rate is attributed to the solubility of the 1:1 dimer formed during the reaction. While the exact reason for the higher solubility of the TA/PhHQD dimer wasn't definitively established, it highlights the significant influence monomer structure has on the polymerization process, even when the reactive groups are seemingly similar.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.